molecular formula C26H25NO8S B12468188 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B12468188
M. Wt: 511.5 g/mol
InChI Key: XHVRMXBVQIAADT-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a carbamoyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the use of 2-methoxyphenyl isocyanate as a chemoselective reagent for the protection of amine groups . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The sulfonyl and carbamoyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets through its functional groups. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE apart is its combination of functional groups, which provides a unique reactivity profile and a broad range of potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C26H25NO8S

Molecular Weight

511.5 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(2-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C26H25NO8S/c1-18-7-13-21(14-8-18)36(31,32)35-20-11-9-19(10-12-20)23(28)17-34-26(30)16-15-25(29)27-22-5-3-4-6-24(22)33-2/h3-14H,15-17H2,1-2H3,(H,27,29)

InChI Key

XHVRMXBVQIAADT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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